molecular formula C16H19N3O2 B12259713 N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-ethyl-N-methylpyrimidin-4-amine

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-ethyl-N-methylpyrimidin-4-amine

Cat. No.: B12259713
M. Wt: 285.34 g/mol
InChI Key: LAYKHAFCLDFKIG-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-ethyl-N-methylpyrimidin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-6-ethyl-N-methylpyrimidin-4-amine

InChI

InChI=1S/C16H19N3O2/c1-3-13-9-16(18-11-17-13)19(2)10-12-4-5-14-15(8-12)21-7-6-20-14/h4-5,8-9,11H,3,6-7,10H2,1-2H3

InChI Key

LAYKHAFCLDFKIG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)N(C)CC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-ethyl-N-methylpyrimidin-4-amine typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-ethyl-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in various derivatives depending on the substituent introduced.

Scientific Research Applications

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-ethyl-N-methylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-ethyl-N-methylpyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit or activate certain enzymes, leading to alterations in cellular processes such as inflammation, apoptosis, and cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-ethyl-N-methylpyrimidin-4-amine apart from similar compounds is its unique combination of a benzodioxin moiety with a pyrimidine ring. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.

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